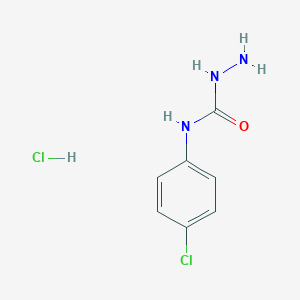
4-(4-Chlorophenyl)semicarbazide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-(4-Chlorophenyl)semicarbazide and its derivatives involves a series of chemical reactions starting from aryl urea and semicarbazide formation, with chlorine substitution enhancing the compound's activity due to electron delocalization in the thiosemicarbazide moiety (Nandi et al., 1985). A diverse library of 4-substituted semicarbazides showcases the compound's synthetic flexibility (Bogolubsky et al., 2015).
Molecular Structure Analysis
The molecular structure of 4-(4-Chlorophenyl)semicarbazide hydrochloride is characterized by specific spatial arrangements and bond formations. Crystal structure determinations reveal the impact of chlorine substitution on molecular geometry and antibacterial activity, attributed to enhanced donor and reductive capacities (Nandi et al., 1985).
Chemical Reactions and Properties
This compound is involved in various chemical reactions, including cyclization processes that produce derivatives with medicinal and industrial applications. The synthesis and cyclization of 1,4-disubstituted semicarbazides illustrate the compound's reactivity and potential for creating novel structures (Asghar et al., 2010).
科学的研究の応用
Environmental Toxicity and Detection
Sources and Toxicity : Semicarbazides, including derivatives and related compounds, have been identified as pollutants with accumulative, reproductive, mutagenic, genotoxic, and neurotoxic effects. Controlling the use of related substances, such as nitrofurazone (a potential source of semicarbazides), and enhancing detection methods are crucial steps in mitigating environmental impact (Tian et al., 2021).
Detection Techniques : Advanced detection methods for semicarbazides, including HPLC-MS/MS, have become the mainstream, facilitating the monitoring of these compounds in environmental samples. Other techniques such as HPLC, immunoassay, biosensor methods, electrochemical detection, and spectral techniques are also utilized, although their application has decreased in recent years (Tian et al., 2021).
Biodegradation and Environmental Impact
Chlorophenols and Environment : Chlorophenols, including 4-chlorophenol, exhibit moderate to high persistence in the environment, depending on conditions, and can exert toxic effects on aquatic life. Their biodegradation by adapted microflora highlights the importance of microbial processes in mitigating their environmental presence (Krijgsheld & Gen, 1986).
Pharmacological and Therapeutic Research
Diabetes and Enzymatic Activity : Research has shown an elevation in semicarbazide-sensitive amine oxidase (SSAO) activity in the blood of diabetic patients, suggesting a potential role in pathophysiological conditions and highlighting avenues for therapeutic interventions (Obata, 2006).
Chemical Analysis and Assay Methods
Analytical Chemistry : Studies on aromatic thiosemicarbazones, which are chemically related to semicarbazides, have explored methods for their quantitative analysis, indicating the complexity of analyzing such compounds and the need for accurate and reliable assay methods (Haugas & Mitchell, 1950).
Safety And Hazards
将来の方向性
Semicarbazide, a related compound, has been identified as an important environmental pollutant . To reduce its content in the environment, it is crucial to control the use of nitrofurazone, a banned drug . Additionally, more research is needed to supplement toxicity data and reveal its toxic mechanism .
特性
IUPAC Name |
1-amino-3-(4-chlorophenyl)urea;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O.ClH/c8-5-1-3-6(4-2-5)10-7(12)11-9;/h1-4H,9H2,(H2,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJMEZGXXZCWCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374058 |
Source


|
| Record name | 4-(4-Chlorophenyl)semicarbazide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)semicarbazide hydrochloride | |
CAS RN |
124700-01-2 |
Source


|
| Record name | 4-(4-Chlorophenyl)semicarbazide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124700-01-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

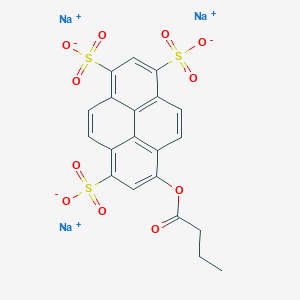
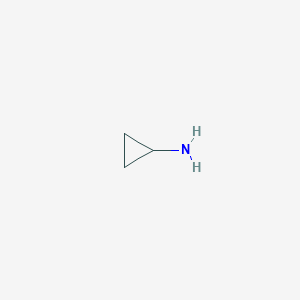
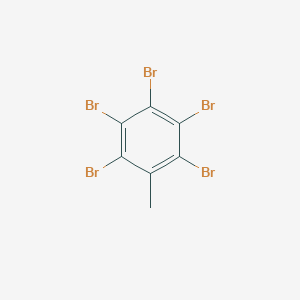
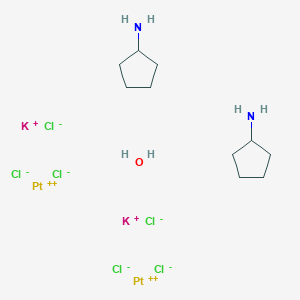

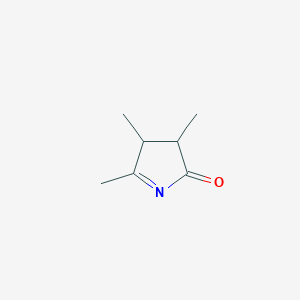

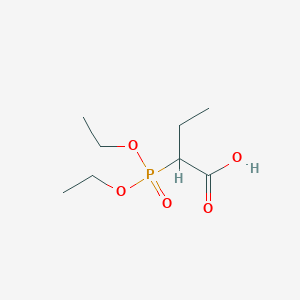
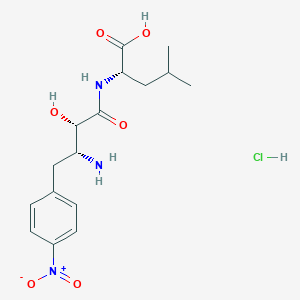
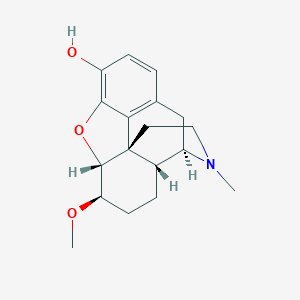
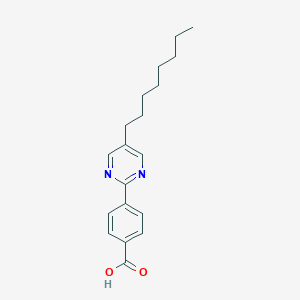

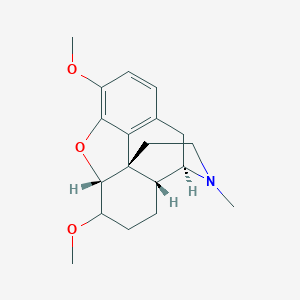
![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)